molecular formula C14H14O2 B7976884 2-(4-Methoxyphenyl)-4-methylphenol

2-(4-Methoxyphenyl)-4-methylphenol

Cat. No.: B7976884
M. Wt: 214.26 g/mol
InChI Key: PUSPHKZGANMBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-4-methylphenol is a high-purity phenolic compound supplied as a reliable reference standard for professional research and development. Compounds with structural similarities to this compound, particularly those featuring methoxy and methyl substitutions on phenol rings, are of significant interest in scientific research. These analogues are frequently explored as building blocks in organic synthesis, such as in the preparation of Schiff base ligands for coordination chemistry . Furthermore, such phenolic structures are investigated for their potential functional properties. Research on similar compounds indicates that the electron-rich nature of the phenol and methoxy groups can contribute to notable antioxidant activity by free radical scavenging mechanisms . In the field of materials science, phenolic derivatives have demonstrated promising applications as effective corrosion inhibitors for metals; the presence of heteroatoms and aromatic systems facilitates strong adsorption onto metal surfaces, forming a protective layer . Researchers value this compound for probing structure-activity relationships in these areas. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-3-8-14(15)13(9-10)11-4-6-12(16-2)7-5-11/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSPHKZGANMBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Halogenation at the Ortho Position

Ullmann Coupling for Direct Biaryl Formation

Synthesis of 2-Iodo-4-methylphenol

An alternative route employs Ullmann coupling, which requires an aryl iodide. Iodination of 4-methylphenol using N-iodosuccinimide (NIS) and a catalytic amount of H₂SO₄ in acetic acid introduces iodine at the ortho position, yielding 2-iodo-4-methylphenol. Reaction conditions (50°C, 6 hours) provide 70–80% regioselectivity, though purification is necessary to isolate the ortho isomer.

Copper-Mediated Coupling with 4-Methoxyphenylboronic Acid

Ullmann coupling of 2-iodo-4-methylphenol with 4-methoxyphenylboronic acid uses a copper(I) catalyst (e.g., CuI) and a ligand (1,10-phenanthroline) in DMSO at 100–120°C. The reaction forms the biaryl bond directly, bypassing protective group steps. However, yields are moderate (60–70%) due to competing side reactions from the free phenolic -OH group.

Nucleophilic Aromatic Substitution (NAS)

Nitration and Substitution

Nitration of 4-methylphenol with concentrated HNO₃ and H₂SO₄ at 0–5°C produces 2-nitro-4-methylphenol as the major isomer (65% yield). Subsequent reduction with Fe/HCl converts the nitro group to an amine, forming 2-amino-4-methylphenol. Diazotization with NaNO₂/HCl followed by coupling with 4-methoxyphenylmagnesium bromide under Sandmeyer conditions introduces the 4-methoxyphenyl group. This multi-step sequence achieves 50–60% overall yield but requires careful control of reaction conditions to minimize by-products.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantagesLimitations
Suzuki CouplingHalogenation, protection, coupling85%High yield, mild conditionsRequires protective group management
Ullmann CouplingDirect coupling60–70%Fewer stepsModerate yield, high temperature
NASNitration, substitution50–60%No coupling catalysts neededMulti-step, low overall yield

Optimization and Scalability Considerations

Catalyst and Solvent Selection

For Suzuki coupling, replacing Pd(PPh₃)₄ with Pd(OAc)₂ and SPhos ligand increases turnover frequency, reducing catalyst loading by 50% while maintaining >80% yield. Solvent systems such as toluene/ethanol (4:1) further enhance reaction rates.

Green Chemistry Approaches

Microwave-assisted halogenation reduces reaction times from hours to minutes (e.g., 2-bromo-4-methylphenol synthesis in 15 minutes at 150°C) . Similarly, aqueous-phase Suzuki coupling minimizes organic solvent use, aligning with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

2-(4-Methoxyphenyl)-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-methylphenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility: Schiff base formation () is a common route for phenolic derivatives, enabling tunable electronic properties via substituent variation.
  • Industrial Byproducts: 2-(tert-Butyl)-4-methylphenol arises from antioxidant degradation in lubricants under high temperatures, highlighting stability differences compared to this compound .

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility Antioxidant Capacity (Relative to BHT) Key Functional Groups
This compound Not reported Likely lipophilic Not quantified Methoxy, methyl, phenolic -OH
2-(tert-Butyl)-4-methylphenol Not reported Organic solvents Higher thermal stability in oils tert-Butyl, phenolic -OH
Bis-OH-MDDE Not reported Polar organic media Estrogenic RBA*: 0.1–1.0 (vs. estradiol) Hydroxyl, chlorinated phenyl
2-(3,5-Di-tert-butyl-4-hydroxybenzyl)-4-methylphenol >150 Low aqueous solubility Superior radical scavenging Bulky alkyl, phenolic -OH

*RBA = Relative Binding Affinity to estrogen receptor.

Key Observations :

  • Antioxidant Performance: Bulky alkyl groups (e.g., tert-butyl in ) enhance radical scavenging but reduce solubility, whereas methoxy groups (as in this compound) balance electronic effects and lipophilicity.
  • Thermal Stability: 2-(tert-Butyl)-4-methylphenol persists in lubricants up to 270°C, suggesting that substituent bulkiness correlates with thermal resilience .

Key Observations :

  • Industrial Utility: Sterically hindered phenols () dominate commercial antioxidant applications due to their stability, whereas methoxy variants may require further optimization for industrial use.

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